tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an amino group, and two fluorine atoms
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (5S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-11(7-16)5-12(13,14)4-8(11)15/h8H,4-7,15H2,1-3H3/t8-/m0/s1 |
InChI Key |
QZUJLYBHQIYSBU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@@H]2N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3The fluorine atoms are usually introduced via electrophilic fluorination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester can produce alcohols.
Scientific Research Applications
tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The spirocyclic structure also provides a rigid framework that can enhance binding specificity and selectivity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
